molecular formula C17H18N2O5 B2891385 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide CAS No. 19007-49-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide

Cat. No.: B2891385
CAS No.: 19007-49-9
M. Wt: 330.34
InChI Key: YWFDPMZSVPNYHJ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide is an organic compound with the molecular formula C12H17NO3 It is known for its unique chemical structure, which includes a nitrobenzamide group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling pathways. Additionally, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide is unique due to its combination of a nitrobenzamide group and a dimethoxyphenyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₄. The compound features a nitro group and a dimethoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter synthesis, which could impact neuronal signaling pathways.
  • Bioreduction : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates potential efficacy against various bacterial strains and fungi. The dimethoxyphenyl group enhances its interaction with microbial targets.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by targeting specific cancer cell lines. Its structural similarity to known kinase inhibitors positions it as a potential candidate for cancer therapy .
  • Neuroprotective Effects : Investigations into neurodegenerative diseases such as Alzheimer's have shown that this compound might modulate pathways associated with neuronal health.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains; enhances target interaction.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.
NeuroprotectiveMay protect neuronal cells from degeneration; potential application in Alzheimer’s treatment.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Amide Bond : Reaction between 3,4-dimethoxyphenethylamine and 2-nitrobenzoyl chloride.
  • Purification : The product is purified using column chromatography to isolate the desired compound .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity Unique Aspects
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitrobenzamideSimilar dimethoxy group; different nitro positionAntitumor activityDifferent pharmacological profile
N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-nitrobenzamideSimilar structure; different nitro positionAntioxidant propertiesPotential neuroprotective effects
N-(2-(3,4-Dimethoxyphenyl)ethyl)-benzenesulfonamideContains sulfonamide groupAntibacterial activityBroader spectrum of antimicrobial action

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-8-7-12(11-16(15)24-2)9-10-18-17(20)13-5-3-4-6-14(13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFDPMZSVPNYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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